molecular formula C14H12N2O4S2 B601292 Cefalonium Impurity C CAS No. 10590-10-0

Cefalonium Impurity C

Cat. No. B601292
CAS RN: 10590-10-0
M. Wt: 336.39
InChI Key:
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Description

Cefalonium Impurity C, also known as Deacetylcephalothin Lactone, is an impurity in the synthesis of Cefalonium . Cefalonium is a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows .


Synthesis Analysis

The synthesis of Cefalonium involves the formation of Cefalonium Impurity C as an unwanted residual . The conventional synthetic peptide impurity profiling methods are mostly LC optical based assays relying on chromatographic separation of impurities .


Molecular Structure Analysis

The molecular formula of Cefalonium Impurity C is C14H12N2O4S2, and it has a molecular weight of 336.39 . The IUPAC name is N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide .

Scientific Research Applications

Capillary Electrophoresis in Drug Impurity Profiling

Capillary electrophoresis (CE) is a prominent technique used for impurity profiling in drugs, including those related to Cefalonium Impurity C. This method is noted for its efficiency in analyzing compounds with stereochemical centers, which is critical in drug impurity analysis. CE's strengths are highlighted in comparison to liquid chromatography methods, emphasizing its suitability for complex drug compounds like Cefalonium Impurity C (Shah et al., 2021).

Chemical Vapor Deposition and Impurity Analysis

In the context of cerium oxides, which can be related to the study of impurities in compounds like Cefalonium, Chemical Vapor Deposition (CVD) has been used for film deposition, revealing the presence of impurities. This method, while specific to cerium oxides, highlights the importance of understanding and controlling impurity levels in chemical compounds (Pollard et al., 2000).

Impurity Levels in Cerium Oxide Microspheres

In a study directly examining cerium oxide microspheres, the measurement of impurity levels was conducted using various analytical methods. This is relevant to understanding impurity profiles in compounds like Cefalonium, as it underscores the need for rigorous impurity analysis in materials used in scientific applications (Katalenich, 2019).

Capillary Electrophoresis for Pharmaceutical Analysis

Further emphasizing the role of capillary electrophoresis, Altria et al. (1998) discuss its use in determining drug-related impurities. The paper delves into the technical aspects of CE and its expanding use in pharmaceutical industries, relevant to the study of impurities in drugs like Cefalonium (Altria et al., 1998).

Ce Impurities in Superconducting Hosts

A study on Ce as an impurity in Th-Y alloy hosts offers insights into the behavior of Ce impurities in complex materials. This research is indirectly related to the understanding of impurities like Cefalonium in pharmaceutical contexts (Huber & Maple, 1974).

properties

IUPAC Name

N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c17-9(4-8-2-1-3-21-8)15-10-12(18)16-11-7(5-20-14(11)19)6-22-13(10)16/h1-3,10,13H,4-6H2,(H,15,17)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCXPAIGTKPWIS-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)N3C(C(C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=O)O1)N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CS4)SC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefalonium Impurity C

CAS RN

10590-10-0
Record name Cefalotin lactone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KPY72FM7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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